8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its molecular formula is with a molecular weight of approximately 486.96 g/mol. This compound is primarily utilized in scientific research and is not intended for therapeutic or veterinary applications. The structure includes a morpholinoethyl side chain and a methoxyphenyl group, which contribute to its unique properties and potential biological activities.
The compound is cataloged under various identifiers, including the CAS number 896308-07-9. It is available from chemical suppliers for research purposes, emphasizing its role in non-human studies. Commercial sources include EvitaChem and BenchChem, which provide detailed specifications and purity information for research applications.
This compound can be classified as an imidazopurine derivative. Imidazopurines are significant in medicinal chemistry due to their biological activity, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are necessary for replicating the synthesis but are often proprietary to manufacturers or detailed in academic publications related to similar compounds.
The molecular structure of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features several key functional groups:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI:
CC(C)C1=NC2=C(N1C(=O)N(C)C(=O)N2C)C(=C(C=C2)OC)N(C)C
InChI=1S/C23H30N6O4/c1-12(2)25-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(25)24(12)14-8-5-6-9-15(14)29-4/h5-6,8-9,26H,7,10-11H2,1-4H3
The reactivity of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be assessed through various chemical transformations:
Technical details regarding these reactions would require specific experimental conditions such as temperature and solvent choice.
The mechanism of action for 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves interaction with biological targets such as enzymes or receptors.
Data suggests that imidazopurines often act as inhibitors or modulators in various biochemical pathways. For example:
Understanding the precise mechanism would require further biochemical assays and studies on its pharmacodynamics.
Key physical properties include:
Chemical properties relevant to this compound include:
Quantitative data on melting points and boiling points would need experimental determination under controlled conditions.
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: